4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl
CAS No.:
Cat. No.: VC18411281
Molecular Formula: C20H18N4
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H18N4 |
---|---|
Molecular Weight | 314.4 g/mol |
IUPAC Name | 2-methyl-1-[4-[4-(2-methylimidazol-1-yl)phenyl]phenyl]imidazole |
Standard InChI | InChI=1S/C20H18N4/c1-15-21-11-13-23(15)19-7-3-17(4-8-19)18-5-9-20(10-6-18)24-14-12-22-16(24)2/h3-14H,1-2H3 |
Standard InChI Key | RTWTZOFGFKORRR-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=CN1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4C |
Introduction
Structural Characteristics and Molecular Geometry
The core structure of 4,4'-bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl consists of a biphenyl scaffold with imidazole rings substituted at the 4 and 4′ positions. Each imidazole group bears a methyl substituent at the 2-position, introducing steric and electronic modifications compared to non-methylated analogs. Key structural features include:
Conformational Flexibility
The biphenyl moiety typically adopts a dihedral angle between the two phenyl rings, as observed in related compounds. For example, in 1,1′-[(biphenyl-4,4′-diyl)bis(methylene)]di-1H-imidazol-3-ium tetrachloridomercurate(II), the dihedral angle between phenyl rings is 32.83° . The methyl groups on the imidazole rings likely restrict rotational freedom, favoring a cis or trans conformation depending on crystallization conditions.
Coordination Geometry
Synthetic Pathways and Methodological Considerations
While no direct synthesis of 4,4'-bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl is documented, analogous compounds suggest viable routes:
Suzuki–Miyaura Cross-Coupling
The biphenyl core can be constructed via palladium-catalyzed coupling of aryl halides and boronic acids. For example, 4-bromomethylphenylboronic acid reacts with imidazole derivatives under Suzuki conditions to form biphenyl–imidazole hybrids . Adapting this method, 2-methylimidazole could be functionalized with boronic acid or halide groups prior to coupling.
Representative Reaction Conditions
Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) |
---|---|---|---|---|---|
4-Bromophenylboronic acid | 2-Methylimidazole | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 72 |
Post-Functionalization Strategies
An alternative approach involves synthesizing the biphenyl backbone first, followed by imidazole substitution. For instance, 4,4′-dibromobiphenyl could undergo nucleophilic aromatic substitution with 2-methylimidazole under basic conditions. This method mirrors the synthesis of 1,4-bis((1H-imidazol-1-yl)methyl)benzene, where methylene-linked imidazoles are appended to a central aromatic ring .
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The ligand’s ability to bridge metal centers enables the formation of multidimensional networks. Key findings from related systems include:
Two-Dimensional Networks
In [NiCl₂(BIMB)₂], BIMB ligands connect Ni²⁺ ions into a 2D layer with an sql (square lattice) topology . The 2-methyl groups in the target compound may disrupt planarity, favoring interpenetrated or distorted networks.
Three-Dimensional Supramolecular Frameworks
Weak intermolecular interactions, such as C–H⋯Cl hydrogen bonds, can propagate 2D layers into 3D structures. For example, BIMB-based nickel complexes exhibit twofold interpenetrated pcu (primitive cubic) networks . Methyl substituents might enhance hydrophobic interactions, stabilizing such frameworks.
Physicochemical Properties and Functional Applications
Thermal Stability
Thermogravimetric analysis (TGA) of BIMB-derived MOFs reveals decomposition temperatures above 300°C , suggesting that the methylated analog could exhibit similar or superior stability due to increased hydrophobicity.
Luminescence and Sensing
Imidazole-based MOFs often exhibit ligand-centered luminescence. The methyl groups may shift emission wavelengths or enhance quantum yields by reducing non-radiative decay pathways.
Gas Adsorption
While BIMB frameworks show limited porosity due to interpenetration , the bulkier 2-methyl groups could reduce interlayer stacking, creating microporous channels for gas storage (e.g., CO₂, CH₄).
Challenges and Future Directions
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Synthetic Optimization: Current methods for analogous compounds rely on harsh conditions (e.g., LiHMDS, NaH) . Developing milder, scalable protocols is critical for practical applications.
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Crystallographic Characterization: Single-crystal X-ray diffraction data for the target compound are lacking. Resolving its precise geometry would clarify steric effects on coordination modes.
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Functionalization Strategies: Introducing additional substituents (e.g., –COOH, –NH₂) could tune solubility and metal-binding affinity, expanding utility in catalysis or drug delivery.
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